molecular formula C19H25N3O2 B13824066 5,5-diethyl-2-[(3-hydroxypropyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one

5,5-diethyl-2-[(3-hydroxypropyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one

Cat. No.: B13824066
M. Wt: 327.4 g/mol
InChI Key: BUZHKGXZGKMOHM-UHFFFAOYSA-N
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Description

5,5-diethyl-2-[(3-hydroxypropyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is a complex organic compound with a molecular formula of C19H25N3O2. This compound belongs to the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-diethyl-2-[(3-hydroxypropyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction tolerates a broad scope of substrates and can afford a variety of desirable products in good to excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5,5-diethyl-2-[(3-hydroxypropyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazolinone ring, leading to different structural analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with potential biological activities, such as antibacterial and antitumor properties .

Scientific Research Applications

5,5-diethyl-2-[(3-hydroxypropyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-diethyl-2-[(3-hydroxypropyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound exhibits antibacterial activity by inhibiting bacterial cell wall synthesis and antitumor activity by inducing apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but it is believed to interact with key enzymes and receptors involved in these processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-diethyl-2-[(3-hydroxypropyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

IUPAC Name

5,5-diethyl-2-(3-hydroxypropylamino)-3,6-dihydrobenzo[h]quinazolin-4-one

InChI

InChI=1S/C19H25N3O2/c1-3-19(4-2)12-13-8-5-6-9-14(13)16-15(19)17(24)22-18(21-16)20-10-7-11-23/h5-6,8-9,23H,3-4,7,10-12H2,1-2H3,(H2,20,21,22,24)

InChI Key

BUZHKGXZGKMOHM-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=CC=CC=C2C3=C1C(=O)NC(=N3)NCCCO)CC

solubility

42 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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